tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate: is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a difluorocyclopentyl moiety
Preparation Methods
The synthesis of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the difluorocyclopentyl intermediate.
Reaction with tert-Butyl Carbamate: The intermediate is then reacted with tert-butyl carbamate under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate derivative with different reactivity and applications.
Difluorocyclopentyl derivatives: Compounds with similar structural features but varying functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H20F2N2O2 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-5-11(12,13)4-7(8)6-14/h7-8H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
VVELVTZNGOELGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1CN)(F)F |
Origin of Product |
United States |
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